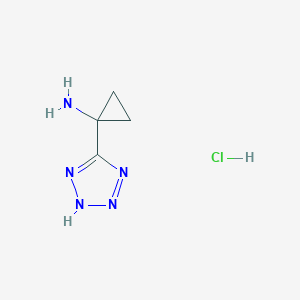

1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

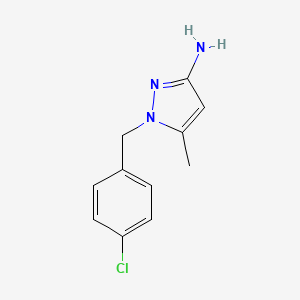

1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine hydrochloride is a chemical compound with the CAS Number: 2253632-06-1 . It has a molecular weight of 175.62 . The IUPAC name for this compound is N-methyl-1-(1H-tetrazol-5-yl)cyclopropan-1-amine hydrochloride .

Synthesis Analysis

The synthesis of 1-substituted 1H-1,2,3,4-tetrazole compounds, such as our compound of interest, can be achieved from amines, triethyl orthoformate, and sodium azide through a catalyzed reaction . The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts . A variety of aromatic nitriles, activated and unactivated alkyl nitriles, substituted vinyl nitriles, thiocyanates, and cyanamides are all viable substrates .Molecular Structure Analysis

The InChI code for this compound is 1S/C5H9N5.ClH/c1-6-5(2-3-5)4-7-9-10-8-4;/h6H,2-3H2,1H3,(H,7,8,9,10);1H . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis

The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts . A variety of aromatic nitriles, activated and unactivated alkyl nitriles, substituted vinyl nitriles, thiocyanates, and cyanamides are all viable substrates .Aplicaciones Científicas De Investigación

Synthesis of Tetrazole Derivatives

Tetrazole derivatives, due to their bioisosteric resemblance to carboxylic acid and amide groups, hold significant importance in medicinal chemistry for their metabolic stability and advantageous physicochemical properties. Multicomponent reactions (MCRs) offer a strategic route to synthesize a variety of tetrazole scaffolds, introducing novelty, diversity, and complexity into the chemical structures. This approach is particularly valuable for creating substituted tetrazole derivatives that are integral to numerous FDA-approved drugs, despite the incomplete understanding of their binding modes and chemical behavior (Neochoritis, Zhao, & Dömling, 2019).

Catalytic Applications in Organic Synthesis

The intramolecular hydroalkoxylation and hydroamination of alkynes, catalyzed by Cu(I) complexes supported by N-heterocyclic carbene ligands, demonstrate the utility of 1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine hydrochloride in synthesizing cyclic compounds. This process efficiently forms 5- or 6-membered rings with exocyclic methylene groups for ether products and exocyclic methyl groups for imine products, showcasing the reagent's versatility in organic synthesis (Pouy et al., 2012).

Synthesis of Highly Substituted 2-Amido-furans

The Rh(II)-catalyzed cyclopropenation of ynamides, leading to highly substituted 2-amido-furans, represents another innovative application of tetrazole derivatives in organic synthesis. This reaction, functioning as a [3+2] cycloaddition, provides an accessible method to generate 2-amido-furans, which have further applicability in N-tethered intramolecular [4+2] cycloadditions to yield dihydroindoles and tetrahydroquinolines, highlighting the compound's utility in complex organic transformations (Li & Hsung, 2009).

Macrocyclic Ligand Synthesis

The synthesis of macrocyclic and macroacyclic compartmental Schiff bases from 1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine hydrochloride underscores its importance in creating complex chelating agents. These agents form complexes with a wide range of metal ions, showcasing the versatility of tetrazole derivatives in coordination chemistry and their potential applications in catalysis, material science, and biochemistry (Aguiari et al., 1992).

Safety And Hazards

Propiedades

IUPAC Name |

1-(2H-tetrazol-5-yl)cyclopropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5.ClH/c5-4(1-2-4)3-6-8-9-7-3;/h1-2,5H2,(H,6,7,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJDXLLSBNUBHTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=NNN=N2)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-pyrrolidin-1-ylsulfonyl-N-[3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]phenyl]benzamide](/img/structure/B2927983.png)

![3-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2927984.png)

![N-(2,6-dimethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2927985.png)

![N-(1-Cyanocyclohexyl)-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2927986.png)

![6-methyl-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2927987.png)

![4-[(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylic Acid](/img/structure/B2927991.png)

![2-(2H-1,3-benzodioxol-5-yl)-5-[(2-chloro-6-fluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2927996.png)

![3-[(tert-Butylcarbamoyl)methyl]phenylboronic acid](/img/structure/B2927999.png)

![(E)-3-phenyl-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2928003.png)

![N-(3,4-dichlorophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2928005.png)